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ION363 (also known as ulefnersen or jacifusen) is an investigational antisense oligonucleotide

(ASO) therapy being developed for a rare, aggressive form of amyotrophic lateral sclerosis

(ALS) caused by mutations in the Fused in Sarcoma (FUS) gene, known as FUS-ALS.[1][2]

This technical guide provides a detailed overview of the molecular target of ION363, its

mechanism of action, supporting quantitative data, and the experimental protocols utilized in its

evaluation.

Molecular Target: Fused in Sarcoma (FUS) RNA
The molecular target of ION363 is the messenger RNA (mRNA) transcript of the Fused in

Sarcoma (FUS) gene.[2][3] FUS is a ubiquitously expressed RNA/DNA-binding protein

primarily located in the nucleus, where it is involved in various aspects of RNA metabolism,

including transcription, splicing, and transport.

In FUS-ALS, mutations in the FUS gene lead to a toxic gain of function. These mutations often

cause the FUS protein to mislocalize from the nucleus to the cytoplasm, where it forms

aggregates that are toxic to motor neurons. This cytoplasmic accumulation and aggregation are

central to the pathophysiology of FUS-ALS, leading to progressive motor neuron degeneration.

ION363 is a non-allele-specific ASO, meaning it targets the RNA transcripts from both the

mutated and wild-type FUS alleles to reduce the overall production of the FUS protein.
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ION363 is a single-stranded synthetic nucleic acid designed to bind to a specific sequence

within the pre-messenger RNA (pre-mRNA) of the FUS gene through Watson-Crick base

pairing. This binding event initiates a cascade that leads to the degradation of the FUS mRNA,

thereby preventing its translation into the FUS protein. The detailed mechanism is as follows:

Intrathecal Administration: ION363 is administered directly into the cerebrospinal fluid (CSF)

via intrathecal injection to bypass the blood-brain barrier and achieve distribution within the

central nervous system.

Target Binding: Within the nucleus of neuronal cells, ION363 binds to its complementary

sequence on the FUS pre-mRNA.

RNase H-Mediated Degradation: The ASO/RNA duplex recruits the enzyme RNase H, which

selectively cleaves the RNA strand of the hybrid molecule.

Reduced Protein Production: The degradation of the FUS mRNA results in a significant

reduction in the synthesis of the FUS protein, including the toxic mutant variant.

By reducing the overall levels of FUS protein, ION363 aims to mitigate the cytoplasmic

mislocalization and aggregation, thereby slowing or halting the progression of motor neuron

degeneration in FUS-ALS.

Quantitative Data
Preclinical and clinical studies have demonstrated the efficacy of ION363 in reducing FUS

protein levels and associated biomarkers of neurodegeneration.
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Parameter Finding Context Reference

FUS Protein

Reduction (Preclinical)

50-80% reduction in

total FUS protein

Newborn FUS-ALS

mouse model

following a single

intracerebroventricular

injection.

FUS Protein

Reduction (Clinical)

66-90% decrease in

FUS protein levels

Post-mortem analysis

of motor cortex tissue

from three of four

treated participants

compared to

untreated FUS-ALS

patients.

Mutant FUS Protein

Reduction (Clinical)

FUS-P525L mutant

protein levels were 3-

4% of those in

untreated controls

Post-mortem analysis

of motor cortex tissue

from two participants

with the P525L

variant.

Neurofilament Light

Chain (NfL) Reduction

(Clinical)

Up to 82.8% decrease

in CSF NfL levels

Observed in a

compassionate use

case series after six

months of treatment.

Signaling Pathways and Experimental Workflows
Pathophysiology of FUS-ALS and Mechanism of Action
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Caption: Pathophysiology of FUS-ALS and the therapeutic intervention by ION363.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1680679?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for ION363 Evaluation

Preclinical Evaluation

Clinical Development

Post-Treatment Analysis

ION363 Design & Synthesis

In Vitro Screening

FUS-ALS Mouse Model Studies

Toxicology Studies

IND Application (Compassionate Use)

Phase 1-3 Clinical Trial (FUSION)

Efficacy & Safety Assessment

Biomarker Analysis (CSF NfL)

Post-Mortem Tissue Analysis

Immunohistochemistry for FUS Biochemical Analysis of FUS Levels

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1680679?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A generalized experimental workflow for the development of ION363.

Experimental Protocols
The following sections provide an overview of the key methodologies employed in the

preclinical and clinical evaluation of ION363.

Antisense Oligonucleotide Administration in Animal
Models
A standard procedure for delivering ASOs to the central nervous system in rodent models

involves direct injection into the cerebrospinal fluid.

Procedure: Intracerebroventricular (ICV) or intrathecal (IT) injection.

Anesthesia: Mice are anesthetized, typically with isoflurane.

Injection: For IT injections, a puncture is made between the L5 and L6 vertebrae to deliver

the ASO into the intrathecal space. For ICV injections in neonatal mice, the ASO is injected

directly into the cerebral ventricles.

Dosage and Volume: A typical injection volume for IT delivery in rats is around 30 µL. In

preclinical studies of a p38α MAPK ASO, a single 300 µg dose was administered

intrathecally in mice.

Post-Procedure Care: Animals are monitored for recovery from anesthesia and any potential

adverse effects.

Quantification of FUS Protein Levels
5.2.1. Immunohistochemistry (IHC)

IHC is used to visualize the distribution and abundance of FUS protein in brain and spinal cord

tissue sections.

Tissue Preparation: Brain and spinal cord tissues are fixed in formalin and embedded in

paraffin. Sections of 4-8 µm thickness are cut.
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Antigen Retrieval: Microwave pretreatment is often used to unmask the antigen.

Blocking: Sections are incubated with a blocking serum (e.g., normal goat serum) to prevent

non-specific antibody binding.

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for FUS

(e.g., anti-FUS rabbit polyclonal antibody).

Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary

antibody is applied, followed by a detection reagent (e.g., DAB for chromogenic detection or

a fluorophore for immunofluorescence).

Imaging: Stained sections are visualized and imaged using a microscope.

5.2.2. Biochemical Analysis (Western Blotting)

Western blotting is used to quantify the levels of FUS protein in tissue lysates.

Protein Extraction: Proteins are extracted from frozen brain or spinal cord tissue using lysis

buffers. Subcellular fractionation can be performed to separate nuclear and cytoplasmic

proteins.

SDS-PAGE: Protein extracts are separated by size using sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum

albumin) to prevent non-specific antibody binding.

Antibody Incubation: The membrane is incubated with a primary antibody against FUS,

followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

Detection: The HRP enzyme reacts with a chemiluminescent substrate to produce light,

which is detected on X-ray film or with a digital imager. The intensity of the bands

corresponds to the amount of FUS protein.
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Assessment of Neuroaxonal Damage: Neurofilament
Light Chain (NfL) ELISA
NfL is a biomarker of neuroaxonal damage, and its levels in the CSF can be quantified using an

enzyme-linked immunosorbent assay (ELISA).

Sample Collection: Cerebrospinal fluid is collected from patients via lumbar puncture.

ELISA Principle: The assay typically uses a sandwich ELISA format.

A capture antibody specific for NfL is coated onto the wells of a microplate.

CSF samples and standards are added to the wells, and any NfL present binds to the

capture antibody.

A detection antibody, also specific for NfL and conjugated to an enzyme (e.g., HRP), is

added.

A substrate for the enzyme is added, and the resulting color change is proportional to the

amount of NfL in the sample.

Quantification: The optical density is measured using a microplate reader, and the

concentration of NfL in the samples is determined by comparison to a standard curve.

Conclusion
ION363 is an antisense oligonucleotide that targets the FUS RNA to reduce the production of

the FUS protein. This therapeutic approach is based on the understanding that FUS-ALS is

driven by a toxic gain of function from the mutant FUS protein. By lowering the overall levels of

FUS, ION363 has shown promise in preclinical models and early clinical investigations in

reducing the pathological hallmarks of the disease and slowing its progression. The ongoing

Phase 3 FUSION clinical trial will provide more definitive evidence of its safety and efficacy in

patients with FUS-ALS.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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